

A Spectroscopic Comparison of 6-Aminoundecane and its Positional Isomers

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Compound of Interest

Compound Name: 6-Aminoundecane

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This guide provides a detailed spectroscopic comparison of **6-aminoundecane** and its positional isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting objective experimental data and detailed methodologies, this document aims to facilitate the identification and differentiation of these structurally similar compounds.

The analysis focuses on key spectroscopic techniques: Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The subtle differences in the molecular structure of each isomer lead to unique spectral fingerprints, which are crucial for their unambiguous characterization.

Data Presentation

The quantitative data obtained from ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry are summarized in the tables below. These tables allow for a direct and clear comparison of the key spectral features of **6-aminoundecane** and its isomers.

Table 1: Comparative ^1H NMR Spectroscopic Data (Predicted)

Compound	Chemical Shift (δ) of CH-NH ₂ (ppm)	Chemical Shift (δ) of α -CH ₂ /CH ₃ (ppm)	Chemical Shift (δ) of NH ₂ (ppm)
1-Aminoundecane	~2.67 (triplet)	~1.40 (multiplet)	~1.15 (broad singlet)
2-Aminoundecane	~2.75 (sextet)	~1.05 (doublet, CH ₃)	~1.18 (broad singlet)
3-Aminoundecane	~2.65 (quintet)	~1.35 (multiplet)	~1.20 (broad singlet)
4-Aminoundecane	~2.68 (quintet)	~1.30 (multiplet)	~1.21 (broad singlet)
5-Aminoundecane	~2.70 (quintet)	~1.28 (multiplet)	~1.22 (broad singlet)
6-Aminoundecane	~2.72 (quintet)	~1.26 (multiplet)	~1.25 (broad singlet)

Note: Predicted values are based on structure-property relationships and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)

Compound	Chemical Shift (δ) of C-NH ₂ (ppm)	Chemical Shift (δ) of α -Carbons (ppm)
1-Aminoundecane	~42.2	~34.0
2-Aminoundecane	~49.8	~36.5 (CH ₂), ~23.5 (CH ₃)
3-Aminoundecane	~51.5	~34.5, ~29.8
4-Aminoundecane	~51.2	~35.0, ~27.5
5-Aminoundecane	~51.0	~35.5, ~25.0
6-Aminoundecane	~50.8	~36.0

Note: Predicted values are based on structure-property relationships and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

Table 3: Comparative IR Spectroscopic Data

Compound	N-H Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)	N-H Bend (cm ⁻¹)	C-N Stretch (cm ⁻¹)
All Isomers	~3300 - 3500 (two bands, medium)	~2850 - 2960 (strong)	~1590 - 1650 (medium)	~1000 - 1250 (medium)

Note: All listed aminoundecane isomers are primary amines and therefore exhibit similar characteristic IR absorptions. The exact peak positions may have minor shifts based on the local molecular environment.[\[1\]](#)[\[2\]](#)[\[3\]](#)

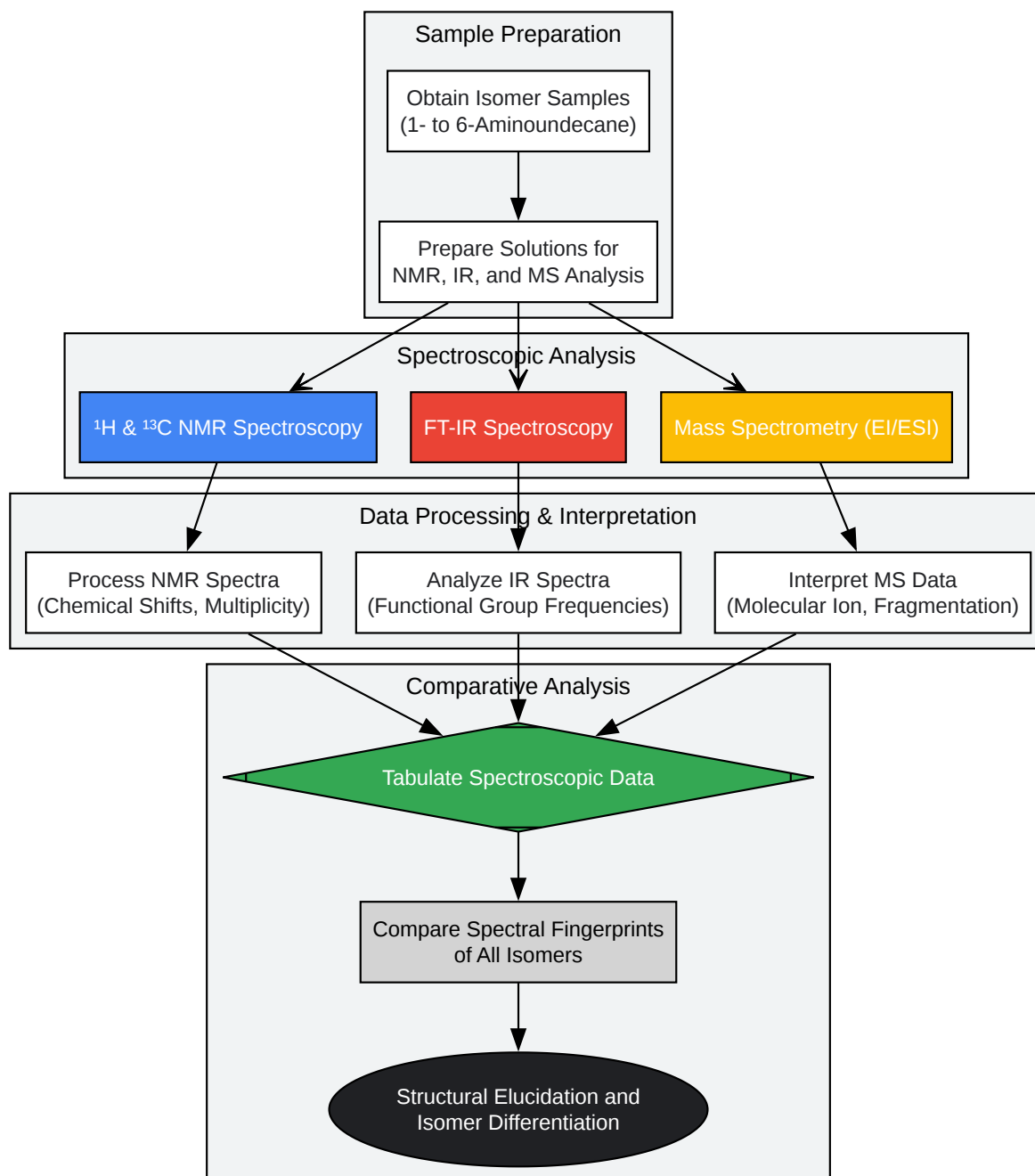
Table 4: Comparative Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ion (m/z) from α -Cleavage
1-Aminoundecane	171	30
2-Aminoundecane	171	44, 156
3-Aminoundecane	171	58, 142
4-Aminoundecane	171	72, 128
5-Aminoundecane	171	86, 114
6-Aminoundecane	171	100

Note: The molecular weight of all C₁₁H₂₅N isomers is 171.32 g/mol .[\[4\]](#)[\[5\]](#)[\[6\]](#) The key fragment ions arise from the characteristic α -cleavage of the C-C bond adjacent to the nitrogen atom.[\[2\]](#)[\[3\]](#)[\[7\]](#)

Experimental Workflow

The logical flow for the spectroscopic comparison of aminoundecane isomers is outlined below. This process ensures a systematic approach to sample analysis, data acquisition, and structural elucidation.



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Caption: Workflow for Spectroscopic Comparison of Aminoundecane Isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the aminoundecane isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3).^[8] The solution is then transferred to a 5 mm NMR tube.
- **Instrument Setup:**
 - ^1H NMR: Spectra are acquired on a 400 MHz or 500 MHz spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm). For confirmation of the N-H protons, a D_2O exchange experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the N-H signal will subsequently disappear.^[1]
 - ^{13}C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ), signal multiplicity, and integration values are determined.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates or on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.^[8] The sample spectrum is then acquired over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum of transmittance or absorbance versus wavenumber (cm^{-1}) is analyzed. Key peaks corresponding to N-H stretching, C-H stretching,

N-H bending, and C-N stretching are identified and their frequencies recorded.[9][10]

3. Mass Spectrometry (MS)

- Sample Preparation: The aminoundecane isomer is diluted in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
- Instrument Setup:
 - Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system. Standard EI energy is 70 eV. The instrument scans a mass-to-charge (m/z) range, for example, from m/z 20 to 300.
 - Electrospray Ionization (ESI): The sample solution is infused directly into the ESI source. ESI is a softer ionization technique that typically yields the protonated molecular ion $[M+H]^+$. [8]
- Data Processing: The mass spectrum is analyzed to identify the molecular ion peak (M^+ or $[M+H]^+$). The fragmentation pattern is then examined, with particular attention paid to the characteristic α -cleavage fragments that are diagnostic for the position of the amino group. [7] High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the parent ion and its fragments. [8]

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